Telaprevir Telaprevir Telaprevir is an oligopeptide consisting of N-(pyrazin-2-ylcarbonyl)cyclohexylalanyl, 3-methylvalyl, octahydrocyclopenta[c]pyrrole-1-carboxy, and 3-amino-N-cyclopropyl-2-oxohexanamide residues joined in sequence. Used for treatment of chronic hepatitis C virus genotype 1 infection. It has a role as a peptidomimetic, a hepatitis C protease inhibitor and an antiviral drug. It is an oligopeptide, a member of pyrazines, a cyclopentapyrrole and a member of cyclopropanes.
Telaprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Telaprevir. Telaprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotype 1. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Telaprevir is still effective against HCV when paired with [DB00811], [DB00008], and [DB00022]. Telaprevir, [DB00811], [DB00008], and [DB00022] were used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily administration of the combination therapy followed by 12 or 36 weeks of therapy with [DB00811], [DB00008], and [DB00022]. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Telaprevir was available as a fixed dose product (tradename Incivek) used for the treatment of chronic Hepatitis C. Approved in May 2011 by the FDA, Incivek was indicated for the treatment of HCV genotype 1 in combination with [DB00811], [DB00008], and [DB00022]. Incivek has since been withdrawn from the market.
Telaprevir is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of telaprevir is as a HCV NS3/4A Protease Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Telaprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that was used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Approved for use in the United States in 2012, it was withdrawn in 2015 when regimens of all oral direct acting agents with superior efficacy and better tolerance became available. Telaprevir was not linked to instances of acute liver injury during therapy, but was linked to cases of severe cutaneous reactions such as DRESS and Stevens Johnson syndrome which were associated with mild hepatic injury. In addition, when combined with peginterferon and ribavirin, telaprevir was associated with cases of hepatic decompensation in patients with preexisting cirrhosis.
Telaprevir is a natural product found in Penicillium raistrickii with data available.
Telaprevir is an orally available peptidomimetic small molecule with activity against hepatitis C virus (HCV). Telaprivir is a selective protease inhibitor that targets the viral HCV NS3-4A serine protease and disrupts processing of viral proteins and formation of a viral replication complex.
Brand Name: Vulcanchem
CAS No.: 402957-28-2
VCID: VC0549061
InChI: InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1
SMILES: CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Molecular Formula: C36H53N7O6
Molecular Weight: 679.8 g/mol

Telaprevir

CAS No.: 402957-28-2

Cat. No.: VC0549061

Molecular Formula: C36H53N7O6

Molecular Weight: 679.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Telaprevir - 402957-28-2

CAS No. 402957-28-2
Molecular Formula C36H53N7O6
Molecular Weight 679.8 g/mol
IUPAC Name (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Standard InChI InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1
Standard InChI Key BBAWEDCPNXPBQM-GDEBMMAJSA-N
Isomeric SMILES CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
SMILES CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Canonical SMILES CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Appearance solid powder
Colorform White to off-white powder

Pharmacological Profile and Mechanism of Action

Chemical Properties and Drug Classification

Telaprevir (molecular formula: C₃₆H₅₃N₇O₆) is a peptidomimetic inhibitor derived through structure-based drug design targeting the HCV NS3/4A serine protease . This enzyme is critical for viral replication, mediating cleavage of the HCV polyprotein into functional nonstructural proteins (NS4A, NS4B, NS5A, NS5B). Telaprevir covalently binds the protease active site, achieving half-maximal inhibitory concentration (IC₅₀) values of 10 nM against genotype 1 HCV .

Pharmacodynamics and Antiviral Activity

As a reversible inhibitor, telaprevir suppresses viral replication by blocking polyprotein processing, leading to production of nonfunctional viral particles. In vitro studies demonstrated a median HCV RNA reduction of >4 log₁₀ IU/mL after 14 days of monotherapy . The drug’s efficacy is genotype-dependent, with minimal activity against non-genotype 1 strains .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Telaprevir exhibits dose-dependent pharmacokinetics with oral bioavailability of 32–59%, significantly enhanced by high-fat meals (73% increase in AUC) . Peak plasma concentrations (Cₘₐₓ) of 3,510 ng/mL occur 4–5 hours post-dose following 750 mg every 8 hours (q8h) dosing . Steady-state AUC reaches 23,300 ng·h/mL, with 59–76% plasma protein binding .

Pharmacokinetic ParameterValue (Mean ± SD)
Cₘₐₓ (ng/mL)3,510 ± 1,520
Tₘₐₓ (hours)4.0 ± 1.5
AUC₀–₈ (ng·h/mL)23,300 ± 8,900
Half-life (hours)4.0–4.7
Protein binding (%)59–76

Clinical Efficacy in Hepatitis C Treatment

Treatment-Naïve Patients

Phase III ADVANCE trial data revealed SVR rates of 75% with telaprevir-based triple therapy (12 weeks) versus 44% with peg-IFN/RBV alone (48 weeks) . Notably, 58% of patients qualified for shortened 24-week therapy based on rapid virologic response (RVR), achieving 92% SVR .

Treatment-Experienced Populations

The REALIZE trial demonstrated marked efficacy in prior non-responders:

Patient SubgroupTelaprevir SVR (%)Control SVR (%)Odds Ratio (95% CI)
Prior Relapsers862415.6 (7.1–34.2)
Prior Partial Responders57157.3 (2.4–22.6)
Prior Null Responders3158.2 (1.8–37.4)

These results established telaprevir as the first DAA effective in null responders, historically the most challenging subgroup .

Comparative Efficacy with Boceprevir

Drug Interactions and Contraindications

CYP3A-Mediated Interactions

As both substrate and strong inhibitor of CYP3A4/P-glycoprotein, telaprevir requires careful co-medication management:

Interacting Drug ClassExamplesEffect on Telaprevir Concentrations
Strong CYP3A4 InducersRifampin, Carbamazepine↓ 92% (Contraindicated)
CYP3A4 InhibitorsKetoconazole, Clarithromycin↑ 62% (Dose Adjustment Needed)
CYP3A4 SubstratesSimvastatin, Cyclosporine↑ 48-fold (Contraindicated)

Special Population Considerations

Antiviral Resistance and Viral Breakthrough

Resistance-Associated Variants (RAVs)

Telaprevir’s low genetic barrier permitted emergence of RAVs (e.g., V36M, R155K) in 5–8% of patients by week 12 . Viral breakthrough occurred in 13% of partial responders versus 3% in relapsers .

Cross-Resistance Patterns

RAVs conferred reduced susceptibility to other NS3/4A inhibitors (boceprevir: 7-fold; paritaprevir: 3-fold), but retained sensitivity to NS5A/B inhibitors .

Therapeutic Regimens and Dosing

Standard Treatment Protocol

  • Telaprevir: 750 mg q8h with food (20g fat minimum)

  • Peg-IFNα: 180 μg/week subcutaneous

  • Ribavirin: 1,000–1,200 mg/day (weight-based)

Treatment duration:

  • Response-guided: 12 weeks triple therapy + 12–36 weeks peg-IFN/RBV

  • Fixed: 48 weeks for cirrhotics/null responders

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